Anticonvulsant Potency and Safety Margin: Target Compound vs. Clinically Established AEDs
The target compound belongs to a class of hybrid pyrrolidine-2,5-dione derivatives that exhibit broad-spectrum anticonvulsant activity in the maximal electroshock (MES) and 6 Hz (32 mA) psychomotor seizure models in mice. The most potent congener in this series, compound 30, demonstrates an ED₅₀ MES of 45.6 mg/kg, ED₅₀ 6 Hz (32 mA) of 39.5 mg/kg, and a median toxic dose (TD₅₀, rotarod) of 162.4 mg/kg, yielding protective indices (PI = TD₅₀/ED₅₀) of 3.5 (MES) and 4.1 (6 Hz) [1]. For comparison, the clinically used antiepileptic drug valproic acid typically exhibits ED₅₀ MES values in the range of 200–300 mg/kg in mice with correspondingly narrow therapeutic indices, while ethosuximide is inactive in the MES test, being selective for the subcutaneous pentylenetetrazol (scPTZ) model [2]. Direct head-to-head data for the target compound against these AEDs are not available; the above represents a class-level inference.
| Evidence Dimension | Anticonvulsant potency (ED₅₀ MES) and protective index (PI) |
|---|---|
| Target Compound Data | ED₅₀ MES = 45.6 mg/kg; ED₅₀ 6 Hz (32 mA) = 39.5 mg/kg; TD₅₀ = 162.4 mg/kg; PI (MES) = 3.5; PI (6 Hz) = 4.1 (compound 30, class representative) [1] |
| Comparator Or Baseline | Valproic acid: ED₅₀ MES ≈ 200–300 mg/kg; Ethosuximide: inactive in MES [2] |
| Quantified Difference | Class representative (compound 30) shows ~4–6 fold lower ED₅₀ MES than valproic acid and broader spectrum than ethosuximide [1][2]. |
| Conditions | Mouse MES and 6 Hz (32 mA) seizure models; rotarod test for neurotoxicity; time post-electroshock (TPE) = 0.5 h [1]. |
Why This Matters
A lower ED₅₀ combined with a quantifiable protective index is directly relevant for prioritizing compounds in preclinical anticonvulsant screening programs where both efficacy and CNS safety margin are selection criteria.
- [1] Abram M, Jakubiec M, Rapacz A, Mogilski S, Latacz G, Kamiński RM, Kamiński K. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Int J Mol Sci. 2020;21(22):8780. Table 1. View Source
- [2] Löscher W. Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure. 2011;20(5):359-368. View Source
